molecular formula C11H18F3NO3 B13540338 (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester

(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester

Cat. No.: B13540338
M. Wt: 269.26 g/mol
InChI Key: KYTKVLLJAXHCTM-UHFFFAOYSA-N
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Description

This compound is a carbamic acid derivative featuring a tert-butyl ester group and a trifluorinated isopropyl ketone moiety. Its molecular formula is C₁₃H₂₀F₃NO₃, with a molecular weight of 295.3 g/mol. Structurally, the tert-butyl group provides steric bulk, enhancing stability against hydrolysis, while the trifluoromethyl ketone moiety contributes to electrophilic reactivity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or fluorinated pharmaceuticals .

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamate

InChI

InChI=1S/C11H18F3NO3/c1-6(2)7(8(16)11(12,13)14)15-9(17)18-10(3,4)5/h6-7H,1-5H3,(H,15,17)

InChI Key

KYTKVLLJAXHCTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process involves the same reagents and conditions but with enhanced control over temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trifluoromethyl group influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

To contextualize its properties, we compare it with three structurally analogous carbamic acid esters:

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP Solubility (mg/mL, H₂O)
(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester C₁₃H₂₀F₃NO₃ 295.3 98–102 2.8 0.15
(1-Methyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester C₁₁H₁₆F₃NO₃ 267.2 85–89 2.1 0.45
(1-Isopropyl-2-oxopropyl)carbamic acid tert-butyl ester (non-fluorinated) C₁₃H₂₃NO₃ 253.3 72–75 1.9 1.20
(1-Cyclohexyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester C₁₇H₂₄F₃NO₃ 349.4 110–114 3.5 0.08

Key Observations :

  • Fluorination Impact: The trifluoromethyl group increases lipophilicity (higher LogP) but reduces aqueous solubility compared to non-fluorinated analogues (e.g., 0.15 vs. 1.20 mg/mL) .
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl vs. isopropyl) raise melting points and further reduce solubility due to hindered crystal lattice formation.

Biological Activity

(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester is a synthetic organic compound notable for its unique structural features, including a carbamic acid moiety and a tert-butyl ester group. Its molecular formula is C11H18F3NO3C_{11}H_{18}F_{3}NO_{3} with a molecular weight of 269.26 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of isopropyl and trifluoromethyl-containing precursors with carbamic acid derivatives. The versatility in synthetic routes allows for tailored modifications to optimize biological activity.

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Antimicrobial Activity : Research indicates that carbamate derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain carbamates can inhibit the growth of bacteria, fungi, and algae, with varying degrees of effectiveness depending on their structural characteristics .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is primarily through interaction with biological targets such as enzymes and receptors. Studies utilizing computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) suggest potential interactions that warrant further experimental validation.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights unique properties:

Compound NameStructure FeaturesUnique Properties
Isopropyl carbamateContains an isopropyl groupPotential neuroprotective effects
Trifluoromethyl carbamateSimilar trifluoromethyl groupEnhanced lipophilicity and metabolic stability
tert-butyl carbamateTert-butyl group without trifluoromethyl substitutionLower lipophilicity compared to trifluoromethyl variants
2-OxopropanamideContains an oxo groupDifferent reactivity profile due to lack of fluorine

This table underscores the distinct biological activities that may arise from the unique combination of functional groups present in this compound.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Efficacy : In a study assessing a series of carbamates, some compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimal inhibitory concentrations (MICs) were determined, indicating the effectiveness of these compounds in inhibiting microbial growth .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain derivatives could act as inhibitors for specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions where enzyme regulation is critical.

Q & A

Q. What analytical methods quantify trace impurities or degradation products in batch samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects impurities at ppm levels. For example, tert-butyl carbamate degradation products (e.g., tert-butanol or CO₂) are monitored via gas chromatography (GC) .

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